三-O-苄基 FR 900098

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

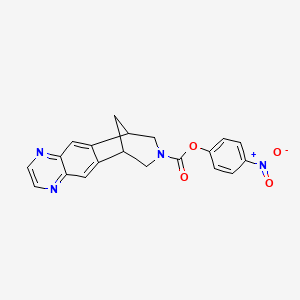

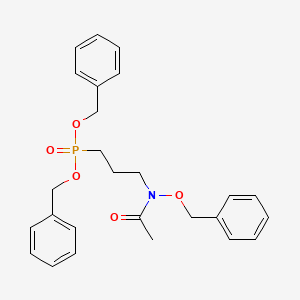

Tri-O-benzyl FR 900098 is a protected Antibiotic FR 900098 . It has a molecular formula of C26H30NO5P and a molecular weight of 467.49 .

Synthesis Analysis

The biosynthetic cluster for FR-900098 has been cloned from Streptomyces rubellomurinus and heterologously expressed in Streptomyces lividans and Escherichia coli . The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported .Molecular Structure Analysis

The molecular formula of Tri-O-benzyl FR 900098 is C26H30NO5P .Chemical Reactions Analysis

Detailed biochemical studies with purified enzymes were used to verify each of the reactions in the antimalarial biosynthesis . An unprecedented functional role for nucleotide conjugation to intermediates within the pathway was revealed .Physical And Chemical Properties Analysis

The molecular formula of Tri-O-benzyl FR 900098 is C26H30NO5P and its molecular weight is 467.49 .科学研究应用

有机合成和催化

与三-O-苄基 FR 900098 相关的化合物的一个重要应用是在有机合成中,它们作为试剂或催化剂来促进化学反应。例如,使用 2,4,6-三(苄氧基)-1,3,5-三嗪(TriBOT)作为酸催化的 O-苄基化试剂代表了苄基醚合成中的一种新方法。这种方法提供了良好的产率,并突出了 TriBOT 作为一种廉价、稳定、结晶固体,具有高原子经济性的作用 (Yamada, Fujita, & Kunishima, 2012)。类似地,已经开发出具有三(三唑基)甲醇结构的化合物,以作为 Huisgen 1,3-偶极环加成的活性催化剂,展示了这些化合物在提高有机反应效率方面的多功能性 (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009)。

材料科学和环境应用

在材料科学领域,已经合成了基于苯-1,3,5-三胺的交联聚胺及其复合材料,用于环境应用,例如从水溶液中去除铅离子。这些材料展示了三嗪基化合物在有效解决环境污染物方面的潜力 (Albakri, Abdelnaby, Saleh, & Hamouz, 2018)。

药物开发和分子设计

此外,已经探索了新型 FR-900098 类似物的结构指导设计和生物合成,以了解它们作为针对恶性疟原虫的有效抑制剂的潜力,展示了这些化合物在抗疟疾药物开发中的应用。具体来说,FR-900098 的 N-丙酰衍生物已被确定为更有希望的候选药物,因为它对恶性疟原虫的 1-脱氧-D-木酮糖 5-磷酸还原异构酶具有增强的抑制作用 (Cobb, Bae, Li, DeSieno, Nair, & Zhao, 2015)。

作用机制

Target of Action

Tri-O-benzyl FR 900098 primarily targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) . This enzyme plays a crucial role in the nonmevalonate pathway for isoprenoid biosynthesis in many organisms, including Plasmodium falciparum, the parasite responsible for the most virulent form of malaria .

Mode of Action

Tri-O-benzyl FR 900098 acts as an inhibitor of the Dxr enzyme . By binding to this enzyme, it prevents the normal function of the enzyme, thereby disrupting the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite.

Biochemical Pathways

The compound affects the nonmevalonate pathway for isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that are involved in various biological functions, including cell membrane maintenance, hormone production, and protein modification. By inhibiting the Dxr enzyme, Tri-O-benzyl FR 900098 disrupts the production of these essential compounds, leading to detrimental effects on the organisms that rely on this pathway .

Pharmacokinetics

It’s known that the compound is a protected form of the antibiotic fr 900098 , suggesting that it may have similar ADME properties

Result of Action

The inhibition of the Dxr enzyme by Tri-O-benzyl FR 900098 leads to a disruption in the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite, making the compound a potential therapeutic agent for the treatment of malaria .

未来方向

The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported . This derivative is found to be a significantly more potent inhibitor of Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDxr) than the parent compound, and thus a more promising antimalarial drug candidate .

属性

IUPAC Name |

N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOPUVTELUIOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858510 |

Source

|

| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-benzyl FR 900098 | |

CAS RN |

1003599-68-5 |

Source

|

| Record name | Bis(phenylmethyl) P-[3-[acetyl(phenylmethoxy)amino]propyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003599-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)